Cas no 1341925-65-2 (3-(oxan-3-yl)methylpyrrolidine)
3-(oxan-3-yl)methylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(oxan-3-yl)methylpyrrolidine
- 1341925-65-2
- AKOS013759997
- CS-0267566
- 3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine
- EN300-1855929
- 3-[(oxan-3-yl)methyl]pyrrolidine
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- Inchi: 1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2
- InChI Key: VWATXHWEWQUNPS-UHFFFAOYSA-N
- SMILES: O1CCCC(C1)CC1CNCC1
Computed Properties
- Exact Mass: 169.146664230g/mol
- Monoisotopic Mass: 169.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 21.3Ų
3-(oxan-3-yl)methylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855929-0.05g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 0.05g |
$1008.0 | 2023-09-18 | ||
| Enamine | EN300-1855929-0.1g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 0.1g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1855929-0.25g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 0.25g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1855929-0.5g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 0.5g |
$1152.0 | 2023-09-18 | ||
| Enamine | EN300-1855929-1.0g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1855929-2.5g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 2.5g |
$2351.0 | 2023-09-18 | ||
| Enamine | EN300-1855929-5.0g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1855929-10.0g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1855929-1g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 1g |
$1200.0 | 2023-09-18 | ||
| Enamine | EN300-1855929-5g |
3-[(oxan-3-yl)methyl]pyrrolidine |
1341925-65-2 | 5g |
$3479.0 | 2023-09-18 |
3-(oxan-3-yl)methylpyrrolidine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-(oxan-3-yl)methylpyrrolidine
3-(oxan-3-yl)methylpyrrolidine: A Comprehensive Overview
In the realm of organic chemistry, the compound 3-(oxan-3-yl)methylpyrrolidine, identified by the CAS number 1341925-65-2, has emerged as a significant molecule of interest. This compound, characterized by its unique structure and versatile properties, has garnered attention in various fields, including pharmaceuticals, materials science, and catalysis. The molecule consists of a pyrrolidine ring, a five-membered nitrogen-containing ring, substituted with an oxane (tetrahydropyran) group at the 3-position. This substitution imparts distinctive chemical and physical properties to the compound, making it a valuable entity for research and application.
The synthesis of 3-(oxan-3-yl)methylpyrrolidine involves a series of well-established organic reactions. Typically, the compound is synthesized through a nucleophilic substitution or a ring-opening reaction involving an appropriate oxane derivative and a pyrrolidine precursor. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and enhancing yields. These improvements are particularly relevant in large-scale production scenarios, where cost-effectiveness and scalability are paramount.
The structural features of 3-(oxan-3-yl)methylpyrrolidine contribute to its unique reactivity and functionality. The pyrrolidine ring is known for its ability to act as both a nucleophile and a base, depending on the reaction conditions. The oxane substituent introduces additional complexity to the molecule, providing steric hindrance and potentially influencing the electronic properties of the pyrrolidine ring. This interplay between the two structural elements has been exploited in various applications.
In recent years, 3-(oxan-3-yl)methylpyrrolidine has found applications in drug discovery and development. Its ability to act as a chiral auxiliary has made it valuable in asymmetric synthesis, where it facilitates the construction of complex molecular architectures with high enantioselectivity. Furthermore, studies have shown that this compound exhibits potential as a building block for bioactive molecules, including antibiotics and antiviral agents.
The pharmacological properties of 3-(oxan-3-yl)methylpyrrolidine have also been explored in depth. Research indicates that the compound may possess anti-inflammatory and analgesic effects, making it a candidate for therapeutic interventions in conditions such as arthritis and neuropathic pain. Preclinical studies have demonstrated promising results, although further investigation is required to establish its efficacy and safety profile.
Beyond its pharmaceutical applications, 3-(oxan-3-yl)methylpyrrolidine has shown potential in materials science. Its unique structure lends itself to use as a precursor for advanced polymers and materials with tailored mechanical properties. Recent breakthroughs in polymer chemistry have highlighted its role in developing biodegradable polymers, which are increasingly sought after in sustainable materials development.
In conclusion, 3-(oxan-3-yl)methylpyrrolidine, with its distinctive chemical properties and diverse applications, represents an important molecule in contemporary organic chemistry. As research continues to uncover new facets of its potential, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
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